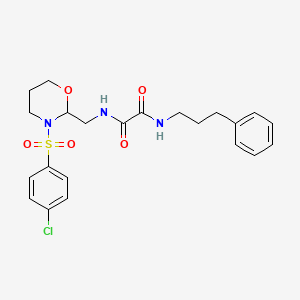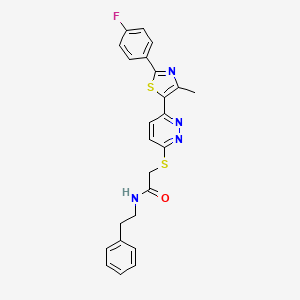![molecular formula C18H21NO6 B2691128 N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine CAS No. 955964-41-7](/img/no-structure.png)
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine, also known as DACAV, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. DACAV belongs to the class of coumarin derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and cancer progression. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has also been shown to inhibit the activity of Akt, a protein kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to have various biochemical and physiological effects in animal models and in vitro studies. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of oxidative stress. In cancer cells, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments is its potential therapeutic applications in various fields of research. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Another advantage of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is its synthetic nature, which allows for easy modification of its chemical structure to improve its pharmacological properties. However, one of the limitations of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research on N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine. One direction is to further investigate the mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine, particularly its interactions with signaling pathways involved in inflammation and cancer progression. Another direction is to optimize the chemical structure of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine to improve its pharmacological properties, such as its bioavailability and selectivity. Additionally, future research could focus on the development of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine-based therapeutics for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Conclusion:
In conclusion, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has shown promising results in animal models and in vitro studies. The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. While there are limitations to using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments, its potential therapeutic applications and synthetic nature make it a promising candidate for drug development. Future research on N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine could further elucidate its mechanism of action and optimize its pharmacological properties for the development of novel therapeutics.
合成法
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine can be synthesized using a multi-step process, starting with the reaction of 7-hydroxy-4,8-dimethylcoumarin with chloroacetic acid to form 7-chloroacetyloxycoumarin. The intermediate product is then reacted with L-valine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to obtain N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In the field of virology, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its anti-viral properties against HIV-1 and hepatitis C virus. In the field of inflammation research, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to reduce inflammation and oxidative stress in animal models of acute lung injury and acute pancreatitis.
特性
CAS番号 |
955964-41-7 |
|---|---|
製品名 |
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine |
分子式 |
C18H21NO6 |
分子量 |
347.367 |
IUPAC名 |
(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1 |
InChIキー |
SDEMVLSSINEWSY-INIZCTEOSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



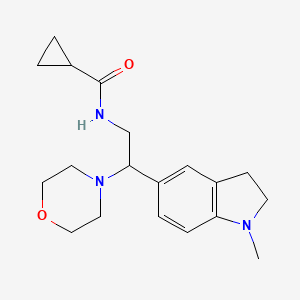
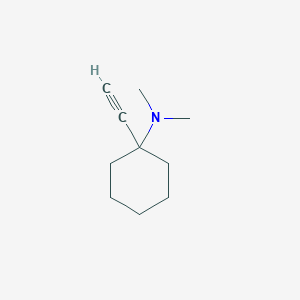

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)
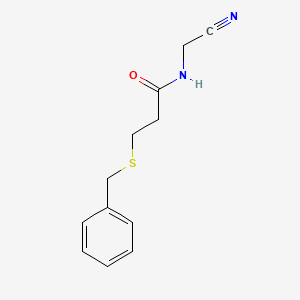

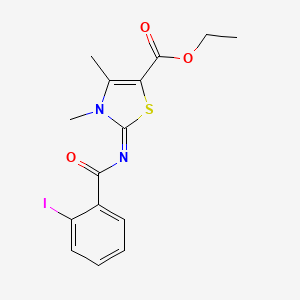
![Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate](/img/structure/B2691057.png)


![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
